1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
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Overview
Description
1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using cyclobutyl derivatives.
Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of urea derivatives with phenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under reflux conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring.
Imidazolidine-2,4-dione Derivatives: Compounds like thalidomide and lenalidomide share the imidazolidine-2,4-dione structure.
Uniqueness
1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is unique due to its combination of three distinct pharmacophoric moieties, which may confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c28-21-14-26(22(29)27(21)18-7-2-1-3-8-18)17-9-11-25(12-10-17)20-13-19(23-15-24-20)16-5-4-6-16/h1-3,7-8,13,15-17H,4-6,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXNCMSLVYEVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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